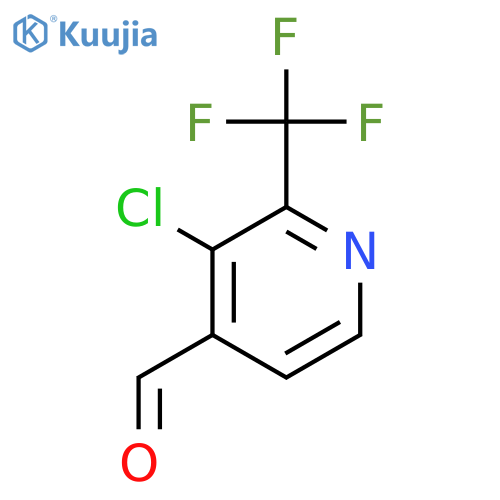Cas no 1211536-77-4 (3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde)

1211536-77-4 structure
商品名:3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde
3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde
- 3-CHLORO-2-(TRIFLUOROMETHYL)ISONICOTINALDEHYDE
- 1211536-77-4
- SCHEMBL26880654
- AB71264
- DB-394838
- 3-Chloro-2-(trifluoromethyl)-4-pyridinecarboxaldehyde
-
- インチ: InChI=1S/C7H3ClF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H
- InChIKey: PUINJBDLNMNQBB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 208.9855259Da
- どういたいしつりょう: 208.9855259Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 30Ų
3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023012257-10g |
3-Chloro-2-(trifluoromethyl)isonicotinaldehyde |
1211536-77-4 | 95% | 10g |
$2350.00 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562602-10g |
3-Chloro-2-(trifluoromethyl)isonicotinaldehyde |
1211536-77-4 | 98% | 10g |
¥30121.00 | 2024-08-09 |
3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde 関連文献
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
1211536-77-4 (3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde) 関連製品
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2279938-29-1(Alkyne-SS-COOH)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
